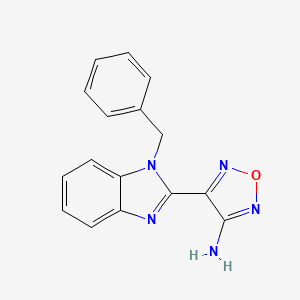
4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a complex organic compound that features a benzimidazole moiety linked to an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole or oxadiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could introduce new functional groups, leading to derivatives with potentially enhanced properties.
科学的研究の応用
4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be employed in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability
作用機序
The mechanism by which 4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The oxadiazole ring can also contribute to the compound’s overall activity by stabilizing interactions with target molecules .
類似化合物との比較
Similar Compounds
- 2-((1-Benzyl-1H-benzimidazol-2-yl)thio)N’-(4-(methylthio)benzylidene)acetohydrazide
- N-(4-{2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]acetyl}phenyl)acetamide
- N-[4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide
Uniqueness
4-(1-Benzyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine stands out due to its specific combination of the benzimidazole and oxadiazole rings, which confer unique chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
特性
CAS番号 |
293760-30-2 |
|---|---|
分子式 |
C16H13N5O |
分子量 |
291.31 g/mol |
IUPAC名 |
4-(1-benzylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C16H13N5O/c17-15-14(19-22-20-15)16-18-12-8-4-5-9-13(12)21(16)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20) |
InChIキー |
FAIVIYCNLYZSDO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NON=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide](/img/structure/B14158689.png)

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
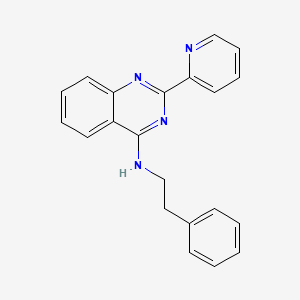

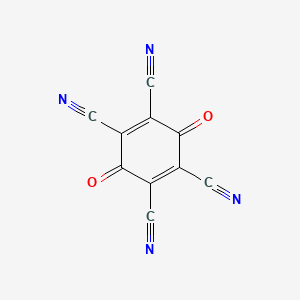
![9-methyl-2-[(2-methylpiperidin-1-yl)carbonyl]-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158718.png)

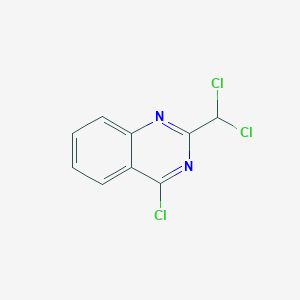
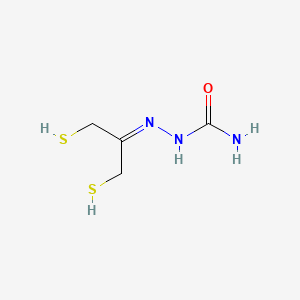
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1,3-diol](/img/structure/B14158747.png)
![3,5-dimethoxy-N-[(2-methyltetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158752.png)
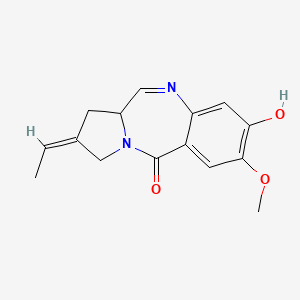
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14158758.png)
